molecular formula C10H15NS B2920935 1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene CAS No. 104864-75-7

1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene

Cat. No. B2920935
CAS RN: 104864-75-7
M. Wt: 181.3
InChI Key: YVFGOTMVMFCNNB-UHFFFAOYSA-N
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Description

“1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene” is a chemical compound with the molecular formula C10H15NS . It is also known as "2-Propanamine, 1-[(4-methylphenyl)thio]-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group and a sulfanyl group linked to an aminopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C10H15NS) and molecular weight (181.3 g/mol) .

Scientific Research Applications

Bioconversion and Biodegradation

Research has shown that certain microorganisms possess the ability to utilize sulfanilic acid derivatives as their sole carbon, nitrogen, and sulfur sources, highlighting the potential of these compounds in bioremediation strategies. For instance, Novosphingobium resinovorum SA1 can degrade sulfanilic acid, indicating the utility of such compounds in the bioconversion of various aromatic xenobiotics. This process involves a modified 3-ketoadipate pathway, suggesting a route for the microbial breakdown of sulfanilic acid derivatives, which could be extrapolated to similar compounds like 1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene (Hegedűs et al., 2017).

Polymer Synthesis and Properties

The electrochemical copolymerization of aniline and anilinesulfonic acids, including derivatives related to this compound, has been explored for producing polyaniline (PANI) with distinct electrochemical and physical properties. These studies indicate the feasibility of incorporating sulfanilic acid derivatives into conducting polymers, enhancing their solubility and electrical conductivity, which could have implications for the development of advanced materials in electronics and sensors (Şahin et al., 2002).

Catalysis and Chemical Reactions

Research into the catalytic properties of compounds related to this compound has revealed their potential in facilitating diverse chemical reactions. For example, iron sulfide catalyzed redox/condensation cascade reactions involving amino/hydroxy nitrobenzenes and activated methyl groups have been demonstrated, showcasing the utility of such compounds in synthesizing heteroaryl-benzimidazoles and -benzoxazoles. This highlights their role in developing atom-economic approaches to complex organic syntheses (Nguyen et al., 2013).

Antibacterial and Antifungal Activities

The synthesis of novel sulfanilamide-derived 1,2,3-triazoles and their evaluation for antibacterial and antifungal activities exemplify the pharmacological relevance of sulfanilic acid derivatives. These compounds have shown promising results against various bacterial strains, suggesting that modifications to the sulfanilamide structure, akin to incorporating the this compound moiety, could lead to new therapeutic agents with potent antimicrobial properties (Wang et al., 2010).

properties

IUPAC Name

1-(4-methylphenyl)sulfanylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFGOTMVMFCNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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